molecular formula C34H23Cl2N5OS B12730774 Thiourea, N-(3-chloro-4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl- CAS No. 83408-67-7

Thiourea, N-(3-chloro-4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl-

Cat. No.: B12730774
CAS No.: 83408-67-7
M. Wt: 620.5 g/mol
InChI Key: OBKGLTLAUOMVKH-UHFFFAOYSA-N
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Description

Thiourea, N-(3-chloro-4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is a complex organosulfur compound. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines.

Industrial Production Methods

Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield thiourea dioxide, while nucleophilic substitution can produce a wide range of substituted thiourea derivatives .

Mechanism of Action

The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets and pathways. For instance, in anticancer applications, they may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiourea derivatives are unique due to their versatile reactivity and wide range of applications. Their ability to form stable complexes with metals and their diverse biological activities set them apart from other similar compounds .

Properties

CAS No.

83408-67-7

Molecular Formula

C34H23Cl2N5OS

Molecular Weight

620.5 g/mol

IUPAC Name

1-[3-chloro-4-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea

InChI

InChI=1S/C34H23Cl2N5OS/c35-24-14-10-22(11-15-24)21-37-25-16-12-23(13-17-25)32-40-30-9-5-4-8-28(30)33(42)41(32)31-19-18-27(20-29(31)36)39-34(43)38-26-6-2-1-3-7-26/h1-21H,(H2,38,39,43)

InChI Key

OBKGLTLAUOMVKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)N=CC6=CC=C(C=C6)Cl)Cl

Origin of Product

United States

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